
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a trifluoromethyl group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopentanone Ring: This can be achieved through the cyclization of a suitable precursor.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde and a base to introduce the hydroxymethyl group.
Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions to ensure the selective introduction of the trifluoromethyl group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: The major product is 3-(4-(Carboxy)-2-(trifluoromethyl)phenyl)cyclopentan-1-one.
Reduction: The major product is 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentanol.
Substitution: The products depend on the nucleophile used but generally involve the replacement of the trifluoromethyl group.
Applications De Recherche Scientifique
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one involves its interaction with specific molecular targets. The hydroxymethyl and trifluoromethyl groups can enhance its binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)cyclopentanone: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
3-(Hydroxymethyl)cyclopentan-1-one: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
Uniqueness
3-(4-(Hydroxymethyl)-2-(trifluoromethyl)phenyl)cyclopentan-1-one is unique due to the presence of both hydroxymethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with similar compounds lacking one of these groups.
Propriétés
Formule moléculaire |
C13H13F3O2 |
|---|---|
Poids moléculaire |
258.24 g/mol |
Nom IUPAC |
3-[4-(hydroxymethyl)-2-(trifluoromethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)12-5-8(7-17)1-4-11(12)9-2-3-10(18)6-9/h1,4-5,9,17H,2-3,6-7H2 |
Clé InChI |
DVDUOLBFTARQPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1C2=C(C=C(C=C2)CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


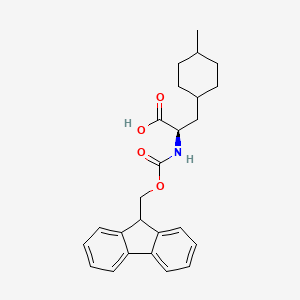
![4-Chloro-8-(3,4-dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12951234.png)
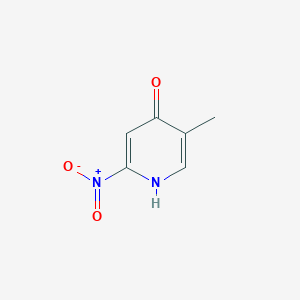

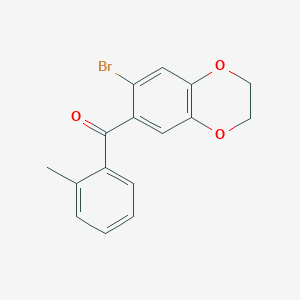
![1-[2-(Propylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12951272.png)
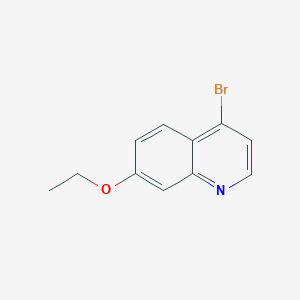
![Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate](/img/structure/B12951284.png)
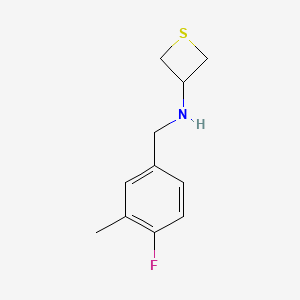

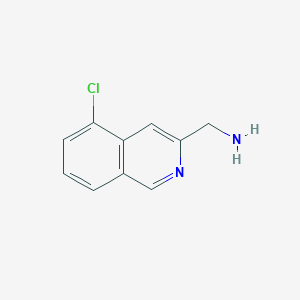
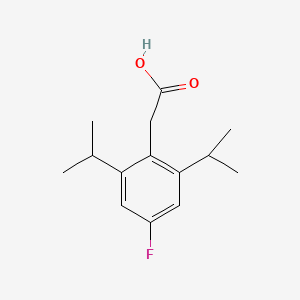
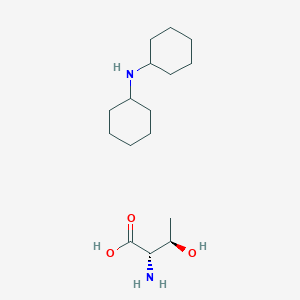
![1-[(1S,2S)-2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]urea](/img/structure/B12951317.png)
